molecular formula C7H9N3O B3044531 2-Amino-2-(pyridin-2-yl)acetamide CAS No. 1001426-32-9

2-Amino-2-(pyridin-2-yl)acetamide

Cat. No. B3044531
CAS RN: 1001426-32-9
M. Wt: 151.17
InChI Key: RJTFAXODZHCPEN-UHFFFAOYSA-N
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Description

“2-Amino-2-(pyridin-2-yl)acetamide” is a chemical compound that has been mentioned in the context of being a potent adaptor-associated kinase 1 inhibitor . It may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of “2-Amino-2-(pyridin-2-yl)acetamide” involves a rapid scale-up synthesis accomplished in eight steps, which includes the coupling of phenol 17 with oxathiazolidine 18 as the key transformation .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-(pyridin-2-yl)acetamide” is C7H9N3O . The molecular weight is 151.17 .


Chemical Reactions Analysis

The chemical reactivity of “2-Amino-2-(pyridin-2-yl)acetamide” involves various reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Chemical Synthesis

“2-Amino-2-(pyridin-2-yl)acetamide” is used in chemical synthesis . It is available for purchase for research use and can be used in the synthesis of various compounds .

Anti-Inflammatory Activities

Research has shown that pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, have a range of pharmacological effects including anti-inflammatory effects . Although “2-Amino-2-(pyridin-2-yl)acetamide” is not a pyrimidine, it does contain a pyridine ring, which is similar to a pyrimidine ring but with one less nitrogen atom. Therefore, it’s possible that “2-Amino-2-(pyridin-2-yl)acetamide” could also have anti-inflammatory effects, but more research would be needed to confirm this.

PDE4 Inhibitors

Some 4-amino-2-phenylpyrimidines bonded to sulfur-containing rings have been synthesized as new and efficient PDE4 inhibitors . Given the structural similarity between pyrimidines and pyridines, “2-Amino-2-(pyridin-2-yl)acetamide” could potentially be used to synthesize new PDE4 inhibitors.

Adaptor-Associated Kinase 1 Inhibitor

“(S)-N- (8- ((2-Amino-2,4-dimethylpentyl)oxy)-5H-chromeno [3,4-c]pyridin-2-yl)acetamide” is a potent adaptor-associated kinase 1 inhibitor . While this compound is not “2-Amino-2-(pyridin-2-yl)acetamide”, it does contain a “2-Amino-2-(pyridin-2-yl)acetamide” moiety. This suggests that “2-Amino-2-(pyridin-2-yl)acetamide” could potentially be used in the synthesis of other adaptor-associated kinase 1 inhibitors.

Treatment of Neurological Disorders

The aforementioned “(S)-N- (8- ((2-Amino-2,4-dimethylpentyl)oxy)-5H-chromeno [3,4-c]pyridin-2-yl)acetamide” may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease . Again, while this compound is not “2-Amino-2-(pyridin-2-yl)acetamide”, the presence of a “2-Amino-2-(pyridin-2-yl)acetamide” moiety suggests that “2-Amino-2-(pyridin-2-yl)acetamide” could potentially be used in the synthesis of other compounds with similar therapeutic potential.

Custom Synthesis

“2-Amino-2-(pyridin-2-yl)acetamide” can be used for custom synthesis . This means that it can be used as a building block to create a wide variety of other compounds, depending on the needs of the researcher .

properties

IUPAC Name

2-amino-2-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(7(9)11)5-3-1-2-4-10-5/h1-4,6H,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTFAXODZHCPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309965
Record name α-Amino-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(pyridin-2-yl)acetamide

CAS RN

1001426-32-9
Record name α-Amino-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001426-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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